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Compound of Interest

Compound Name: 3-Bromoquinolin-2-amine

Cat. No.: B1603987 Get Quote

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Bromoquinolin-2-
amine

Introduction
3-Bromoquinolin-2-amine is a heterocyclic aromatic amine that serves as a pivotal building

block in medicinal chemistry and materials science.[1] The quinoline scaffold itself is a

privileged structure, found in numerous biologically active compounds. The strategic placement

of a bromine atom at the 3-position and an amino group at the 2-position provides two versatile

reactive handles for synthetic elaboration. The bromine atom is amenable to a wide array of

palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized

through various nucleophilic reactions.[1][2]

This guide offers a comprehensive exploration of the core physicochemical characteristics of 3-
Bromoquinolin-2-amine. It is designed for researchers, scientists, and drug development

professionals, providing not only foundational data but also the causal logic behind its chemical

behavior and the experimental protocols for its characterization.

Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the bedrock of all subsequent scientific

investigation. The fundamental details of 3-Bromoquinolin-2-amine are summarized below.
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Identifier Value Source

Chemical Name 3-Bromoquinolin-2-amine [3]

Synonyms
2-Amino-3-bromoquinoline, 3-

Bromo-2-quinolinamine
[3]

CAS Number 36825-31-7 [3]

Molecular Formula C₉H₇BrN₂ [3]

Molecular Weight 223.07 g/mol [3]

Canonical SMILES
C1=CC=C2C(=C1)C(=C(C=N2

)N)Br

InChI Key
XOXNGIYWQRRRPW-

UHFFFAOYSA-N

The structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine

ring. The positions of the bromine and amine substituents are critical to its reactivity profile.

Core Physicochemical Properties
The physical state and behavior of a compound in various environments are dictated by its

inherent physicochemical properties. These parameters are crucial for designing reaction

conditions, developing formulations, and predicting biological interactions.

Property Predicted/Observed Value Source

Appearance Light yellow to yellow solid [4]

Melting Point Not available in search results.

Boiling Point 322.6 ± 22.0 °C (Predicted) [4]

Density 1.649 ± 0.06 g/cm³ (Predicted) [4]

pKa 4.16 ± 0.50 (Predicted) [4]

Topological Polar Surface Area

(TPSA)
38.9 Å² [3]
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Solubility Profile
The solubility of 3-Bromoquinolin-2-amine is a direct consequence of its hybrid structure. The

large, hydrophobic quinoline ring system dominates its character, rendering it poorly soluble in

aqueous solutions. However, the presence of the amino group, capable of hydrogen bonding,

allows for solubility in various organic solvents.[1] It is expected to be soluble in solvents like

dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. This differential

solubility is a key consideration for its use in both reaction chemistry and biological assays.

Acidity and Basicity (pKa)
The predicted pKa of 4.16 for the conjugate acid of 3-Bromoquinolin-2-amine indicates that it

is a weak base.[4][5] The basicity of amines is attributed to the lone pair of electrons on the

nitrogen atom.[2] In this molecule, there are two potential sites for protonation: the exocyclic

amino group at position 2 and the ring nitrogen at position 1. The delocalization of the lone pair

from the amino group into the aromatic system can reduce its basicity compared to a simple

alkylamine. Understanding the pKa is vital for predicting the compound's charge state at a

given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion

(ADME) properties in a drug development context.

Spectroscopic Characterization Workflow
Unambiguous structural confirmation is achieved through a combination of spectroscopic

techniques. Each method provides a unique piece of the structural puzzle.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1603987?utm_src=pdf-body
https://www.evitachem.com/product/evt-12004316
https://www.benchchem.com/product/b1603987?utm_src=pdf-body
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB22661199.htm
https://www.alfa-chemistry.com/resources/pka-values-of-amines-diamines-and-cyclic-organic-nitrogen-compounds.html
https://www.chemguide.co.uk/organicprops/amines/nucleophile.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow

Sample of 3-Bromoquinolin-2-amine

NMR Spectroscopy
(¹H and ¹³C)

 Elucidates C-H Framework 

Mass Spectrometry
(MS)

 Determines Molecular Weight 

Infrared Spectroscopy
(IR)

 Identifies Functional Groups 

Structural Confirmation
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Caption: Logical workflow for the structural elucidation of 3-Bromoquinolin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen

framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic

region (approximately 7.0-9.0 ppm). The protons on the pyridine part of the ring will likely be

more deshielded (further downfield) due to the electron-withdrawing effect of the ring

nitrogen. The protons on the benzene ring will appear as a more complex multiplet pattern.

The two protons of the -NH₂ group may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique

carbon environments. The carbon attached to the bromine (C3) and the carbon attached to

the amine (C2) will have characteristic chemical shifts influenced by the electronegativity of

these substituents.

Mass Spectrometry (MS)
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Mass spectrometry provides the exact molecular weight and offers clues about the molecule's

composition through isotopic patterns and fragmentation.

Molecular Ion Peak: The key diagnostic feature in the mass spectrum of 3-Bromoquinolin-
2-amine is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈

50.7% and ⁸¹Br ≈ 49.3%), this peak will appear as a pair of signals of nearly equal intensity,

separated by 2 mass-to-charge units (m/z), corresponding to [M]⁺ and [M+2]⁺.[6] This

doublet is a definitive indicator of the presence of a single bromine atom.

Fragmentation: Common fragmentation pathways may involve the loss of HBr or the

cleavage of the quinoline ring system.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 3-
Bromoquinolin-2-amine, the IR spectrum would be expected to show characteristic

absorption bands:

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

C-H aromatic stretching: Just above 3000 cm⁻¹.

C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the quinoline

aromatic system.

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

Chemical Reactivity and Stability
The synthetic utility of 3-Bromoquinolin-2-amine stems from its two distinct reactive sites,

which allow for sequential and regioselective modifications.
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Key Reactive Sites
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(C-Br Bond)
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Caption: Reactive sites on the 3-Bromoquinolin-2-amine scaffold.

Nucleophilicity of the Amino Group
The lone pair of electrons on the nitrogen of the 2-amino group makes it a potent nucleophile.

[2] It can readily react with electrophiles such as acyl chlorides and acid anhydrides to form

amides, or with alkyl halides to form secondary and tertiary amines.[2]

Reactivity of the C-Br Bond
The carbon-bromine bond at the 3-position is a key site for building molecular complexity. It is

an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.

Buchwald-Hartwig Amination: To form new carbon-nitrogen bonds, introducing a different

amine.[7]

Heck Coupling: To form new carbon-carbon bonds with alkenes. These reactions are

foundational in modern drug discovery, allowing for the rapid generation of diverse chemical

libraries based on the quinoline core.[8]
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Stability and Storage
3-Bromoquinolin-2-amine is a stable solid under standard conditions. For long-term storage

and to maintain its purity, it is recommended to keep the compound in a tightly sealed container

under an inert atmosphere (such as argon or nitrogen) and refrigerated at 2–8 °C.[4] This

minimizes potential degradation from atmospheric moisture and oxygen.

Standard Experimental Protocols
The following protocols provide standardized, self-validating methodologies for handling and

analyzing 3-Bromoquinolin-2-amine.

Protocol: Qualitative Solubility Assessment
Objective: To determine the qualitative solubility of 3-Bromoquinolin-2-amine in various

solvents.

Methodology:

Preparation: Label a series of small, clean test tubes with the names of the solvents to be

tested (e.g., Water, Ethanol, Dichloromethane, Hexane, DMSO).

Aliquotting: Add approximately 10-20 mg of 3-Bromoquinolin-2-amine to each test tube.

The exact mass is not critical, but consistency allows for better comparison.[9]

Solvent Addition: Add the corresponding solvent to each tube in 0.5 mL increments.

Mixing: Gently agitate or vortex each tube for 30 seconds to facilitate dissolution.

Observation: Observe each tube against a contrasting background. Record whether the solid

is fully soluble, partially soluble, or insoluble.

Incremental Addition: If the solid is not fully dissolved, add another 0.5 mL of solvent and

repeat the mixing and observation steps. This helps to differentiate between poor solubility

and slight solubility.[9]

Protocol: Sample Preparation for NMR Analysis
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Objective: To prepare a high-quality sample of 3-Bromoquinolin-2-amine for ¹H and ¹³C NMR

spectroscopy.

Methodology:

Sample Weighing: Accurately weigh 5-10 mg of the 3-Bromoquinolin-2-amine sample into

a clean, dry vial.[6]

Solvent Selection: Choose an appropriate deuterated solvent in which the compound is

soluble (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).

Dissolution: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated

solvent to the vial.[6] Ensure the solvent contains an internal standard, typically

tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Transfer: Gently swirl or vortex the vial until the sample is completely dissolved. Transfer the

solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover

the detection coils (typically a height of ~4-5 cm).

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for

analysis.

Safety and Handling
As with any chemical reagent, proper handling of 3-Bromoquinolin-2-amine is essential to

ensure laboratory safety. The following guidelines are based on typical safety data for similar

aromatic amines and brominated compounds.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]

Engineering Controls: All handling of the solid compound should be performed in a certified

chemical fume hood to avoid inhalation of dust or vapors.[10][11]

Hazard Summary: This compound is classified as a potential skin, eye, and respiratory

irritant.[10] Avoid direct contact with skin and eyes, and prevent inhalation of the powder.[10]
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[11]

First Aid:

Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do so. Continue rinsing and seek medical attention.[10]

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]

Ingestion: Do NOT induce vomiting. Call a poison control center or doctor if you feel

unwell.[11]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not release it into the environment.

Conclusion
3-Bromoquinolin-2-amine is a compound of significant interest due to its versatile chemical

nature. Its physicochemical properties—characterized by poor aqueous solubility, weak

basicity, and distinct spectroscopic signatures—are direct reflections of its molecular structure.

The presence of both a nucleophilic amino group and a bromine atom primed for cross-

coupling reactions makes it an exceptionally valuable intermediate for the synthesis of complex

molecular architectures. A thorough understanding of the characteristics detailed in this guide is

fundamental for any researcher aiming to effectively and safely utilize this compound in their

scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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